6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry, particularly as scaffolds for drug development due to their biological activity . The presence of a bromine atom and an aldehyde group in its structure makes it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets and cause significant reduction in bacterial load .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to affect the replication of tuberculosis bacteria .
Result of Action
Imidazo[1,2-a]pyridine analogues are known to cause a significant reduction in bacterial load in tuberculosis cases .
Preparation Methods
The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single step to form the desired product.
Oxidative Coupling: This method uses oxidizing agents to couple intermediates and form the final product.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel, leading to the formation of the target compound.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Radical Reactions: These reactions involve the formation of radicals and can lead to the functionalization of the imidazo[1,2-a]pyridine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties make it useful in the development of new materials.
Comparison with Similar Compounds
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds such as:
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different functional groups can make each compound unique in terms of its applications and effectiveness in specific research areas.
Properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXMTMFQOVHGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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